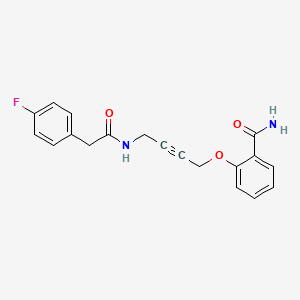

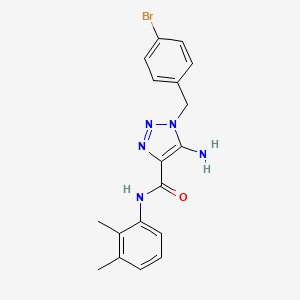

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and related compounds, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of coupling reagents and protective groups to facilitate the formation of amide bonds. For instance, OxymaPure in combination with DIC has been shown to be an efficient reagent for synthesizing a series of α-ketoamide derivatives, which are structurally related to the compound of interest . This suggests that a similar approach could potentially be used for the synthesis of "this compound," with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques used to determine the molecular structure of benzamide derivatives . These methods can provide detailed information about the crystal system, lattice constants, and molecular geometry. For the compound , similar analytical techniques could be employed to elucidate its molecular structure, including bond lengths, angles, and conformation.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that involve the amide functional group. The reactivity of such compounds can be influenced by substituents on the benzene ring or the amide nitrogen. For example, the presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions . The specific functional groups present in "this compound" would dictate its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of halogen atoms, like fluorine, can affect the compound's lipophilicity and potentially its biological activity . Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbitals, such as HOMO and LUMO, can provide insights into the chemical reactivity and interaction of the compound with other molecules . These properties are crucial for understanding the behavior of the compound under different conditions and in various applications.

Applications De Recherche Scientifique

Fluorinating Agents and Synthesis Techniques

Research highlights the use of alkali metal fluorides like potassium and cesium fluoride as efficient agents for the enantiocontrolled synthesis of fluorinated compounds, including 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes. These methodologies provide a foundation for the development of novel fluorinated derivatives, including compounds structurally related to 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (Fritz-Langhals, 1994).

Fluorescent Dyes and Ligands

The acyl substitution effect on fluorescent properties of certain analogs, including benzamide derivatives, has been studied to understand the modulation of fluorescence color and intensity. This research aids in designing new fluorophores based on structural analogs of the compound (Hirano et al., 2012).

Antagonist Binding Site Mapping

Studies have developed non-peptidic photoactivatable antagonists, such as certain benzamide derivatives, for mapping antagonist binding sites on receptors, demonstrating the compound's potential in receptor-based research (Kersey et al., 1996).

Antimicrobial and Docking Studies

Novel synthetic pathways have been explored to create derivatives with potential antimicrobial properties. These studies include the synthesis, characterization, and evaluation of various benzamide derivatives, offering insights into their biological activity and interactions with microbial targets (Talupur et al., 2021).

Antiprion Agents

Research into benzamide derivatives has identified compounds with significant binding affinity for prion proteins, suggesting a potential therapeutic application against prion diseases. This line of research opens avenues for developing treatments based on the structural framework of benzamide and its derivatives (Fiorino et al., 2012).

X-ray Crystallography

The synthesis and structural analysis of benzamide derivatives through X-ray crystallography enhance understanding of their molecular configurations, aiding in the design of compounds with specific properties (Deng et al., 2014).

Propriétés

IUPAC Name |

2-[4-[[2-(4-fluorophenyl)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c20-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCHIOXYNQYPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)